![molecular formula C21H20FN5O2 B2457401 3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034532-14-2](/img/structure/B2457401.png)

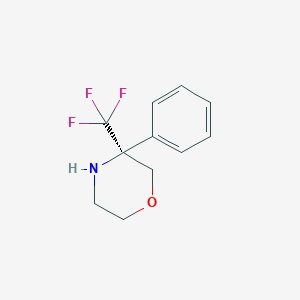

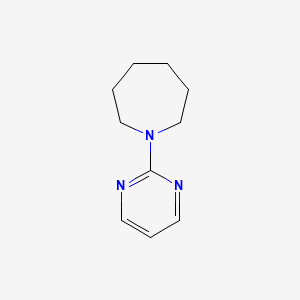

3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a pyrazole derivative, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms. Pyrazole derivatives are known for their various biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a pyrrolopyridine ring, and a fluorophenyl group. These groups are common in many biologically active compounds .Chemical Reactions Analysis

The chemical reactions of this compound would likely involve the pyrazole and pyrrolopyridine rings, as these are reactive sites in similar compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the fluorophenyl group and the pyrrolopyridine ring could influence properties like solubility, melting point, and stability .Applications De Recherche Scientifique

Anticancer Potential

Research has shown that pyrazole derivatives, including those similar in structure to the specified compound, exhibit significant anticancer activities. For instance, compounds designed with a pyrazole core have been evaluated for their cytotoxicity against various cancer cell lines and inhibitory activity against topoisomerase IIα, a key enzyme in DNA replication and cell division. Molecular docking studies further elucidate their potential mechanisms of action, indicating a strong binding affinity to the active sites of targeted enzymes, suggesting their role as promising anticancer agents (Alam et al., 2016).

Antimicrobial and Antitubercular Activities

Compounds structurally related to the specified chemical have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis. This is particularly relevant in the search for novel therapeutic agents to combat tuberculosis and other microbial infections. The synthesis and evaluation of these compounds reveal their potential as effective antimicrobial and antitubercular agents, offering new avenues for drug development (Jeankumar et al., 2013).

Fluorescent Sensing and Molecular Probes

Pyrazole derivatives have been explored for their potential in creating fluorescent sensors and molecular probes. These compounds can exhibit unique photophysical properties such as aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them suitable for various applications in sensing and imaging. The tunable optical properties of these compounds enable their use in detecting pH changes and other analytes in biological and environmental samples (Yang et al., 2013).

Enzyme Inhibition for Disease Treatment

The compound and its analogues have been identified as selective inhibitors of specific enzymes, such as the Met kinase superfamily, which plays a crucial role in cancer development and progression. By inhibiting these enzymes, such compounds can halt tumor growth and spread, showcasing their potential in cancer therapy (Schroeder et al., 2009).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-(4-fluorophenyl)-2-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN5O2/c1-25-10-7-15-8-11-27(21(29)19(15)25)12-9-23-20(28)18-13-17(24-26(18)2)14-3-5-16(22)6-4-14/h3-8,10-11,13H,9,12H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMQIHZIIPTQLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4R,6aR)-6-[(benzyloxy)methyl]-5-fluoro-2,2-dimethyl-2H,3aH,4H,6aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2457319.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2457320.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)

![[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-carbamic acid benzyl ester](/img/structure/B2457325.png)

![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2457326.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2457334.png)